

Application Notes & Protocols for Reporting delta2-Cefadroxil Impurity Levels

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Compound of Interest

Compound Name: *delta2-Cefadroxil*

Cat. No.: *B601266*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regulatory guidelines and analytical procedures for the identification and quantification of the **delta2-Cefadroxil** impurity in Cefadroxil drug substances and products. Adherence to these guidelines is critical for ensuring the quality, safety, and efficacy of Cefadroxil-containing pharmaceuticals.

Introduction to delta2-Cefadroxil

delta2-Cefadroxil, also known as Cefadroxil delta-3 Isomer and formally recognized by the United States Pharmacopeia (USP) as Cefadroxil Related Compound I, is a known process-related impurity and potential degradation product of Cefadroxil.^[1] Its chemical structure is closely related to the active pharmaceutical ingredient (API), differing in the position of the double bond within the cephem nucleus. The presence and quantity of this impurity must be carefully monitored and controlled to meet the stringent requirements of regulatory bodies. The CAS number for **delta2-Cefadroxil** is 147103-94-4.^{[1][2][3]}

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical products is governed by international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and enforced by national and regional regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The United States Pharmacopeia (USP) and the

European Pharmacopoeia (EP) provide specific monographs for Cefadroxil that outline the requirements for impurity profiling.

Pharmacopeial and Regulatory Impurity Thresholds

The reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the drug substance. For Cefadroxil, with a typical adult dose of 1 to 2 grams per day, the following ICH Q3A/Q3B thresholds generally apply.

Threshold	Maximum Daily Dose ≤ 2g/day	Purpose
Reporting Threshold	≥ 0.05%	The level above which an impurity must be reported in a regulatory submission.
Identification Threshold	≥ 0.10%	The level above which the structure of an impurity must be confirmed.
Qualification Threshold	≥ 0.15%	The level above which an impurity's biological safety must be established.

Source: ICH Q3A(R2) and Q3B(R2) Guidelines

While the general ICH guidelines provide a framework, specific monographs in the USP and EP should be consulted for the definitive acceptance criteria for named impurities. Notably, a proposal was made in the USP Pharmacopeial Forum to revise the acceptance limit for Cefadroxil Related Compound I (**delta2-Cefadroxil**) in Cefadroxil Capsules from 0.1% to 0.15%.[\[4\]](#)

Summary of Known and Proposed Limits for **delta2-Cefadroxil**:

Impurity Name	Pharmacopeia	Dosage Form	Proposed/Known Limit
Cefadroxil Related Compound I	USP	Cefadroxil Capsules	0.15% (Proposed revision)[4]

Researchers should always refer to the most current version of the relevant pharmacopeial monograph for the official acceptance criteria.

Analytical Protocol: Quantification of **delta2-Cefadroxil** by HPLC

This protocol describes a robust High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of **delta2-Cefadroxil** from Cefadroxil and other related substances. The method is based on principles outlined in various validated HPLC methods for Cefadroxil analysis.[5][6][7]

Materials and Reagents

- Cefadroxil Reference Standard (USP or EP)
- **delta2-Cefadroxil** (Cefadroxil Related Compound I) Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (AR grade)
- Orthophosphoric acid (AR grade)
- Purified water (HPLC grade)

Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and 0.05 M Potassium Phosphate Monobasic buffer (pH adjusted to 5.0 with orthophosphoric acid) in a ratio of 5:95 (v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm
Injection Volume	20 µL
Column Temperature	30°C
Run Time	Approximately 30 minutes

Preparation of Solutions

- Buffer Solution (0.05 M Potassium Phosphate Monobasic, pH 5.0): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 5.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase: Prepare a mixture of the Buffer Solution and Acetonitrile in the ratio of 95:5 (v/v). Degas the mobile phase before use.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefadroxil Reference Standard and **delta2-Cefadroxil** Reference Standard in the Mobile Phase to obtain a known concentration (e.g., Cefadroxil at 1.0 mg/mL and **delta2-Cefadroxil** at 0.0015 mg/mL, corresponding to 0.15% of the Cefadroxil concentration).
- Test Solution: Accurately weigh and dissolve a quantity of the Cefadroxil drug substance or a powdered portion of the drug product in the Mobile Phase to obtain a nominal Cefadroxil concentration of 1.0 mg/mL.

System Suitability

Inject the Standard Solution and verify the following system suitability parameters:

- The resolution between the Cefadroxil peak and the **delta2-Cefadroxil** peak should be not less than 2.0.
- The tailing factor for the Cefadroxil peak should be not more than 2.0.
- The relative standard deviation (RSD) for replicate injections of the **delta2-Cefadroxil** peak should be not more than 5.0%.

Analysis and Calculation

Inject the Test Solution and identify the peaks based on the retention times obtained from the Standard Solution. Calculate the percentage of **delta2-Cefadroxil** in the sample using the following formula:

$$\% \text{ delta2-Cefadroxil} = (\text{Peak Area of delta2-Cefadroxil in Test Solution} / \text{Peak Area of delta2-Cefadroxil in Standard Solution}) \times (\text{Concentration of delta2-Cefadroxil in Standard Solution} / \text{Concentration of Cefadroxil in Test Solution}) \times 100$$

Visualizations

Logical Workflow for Impurity Reporting

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